molecular formula C12H23OPS B14308184 Di-tert-butyl(ethoxyethynyl)sulfanylidene-lambda~5~-phosphane CAS No. 119099-40-0

Di-tert-butyl(ethoxyethynyl)sulfanylidene-lambda~5~-phosphane

Katalognummer: B14308184
CAS-Nummer: 119099-40-0
Molekulargewicht: 246.35 g/mol
InChI-Schlüssel: UTHLEOFSTSKODH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Di-tert-butyl(ethoxyethynyl)sulfanylidene-lambda~5~-phosphane is a complex organophosphorus compound It is characterized by the presence of tert-butyl groups, an ethoxyethynyl moiety, and a sulfanylidene-lambda~5~-phosphane core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl(ethoxyethynyl)sulfanylidene-lambda~5~-phosphane typically involves the reaction of di-tert-butylphosphine with ethoxyethynyl sulfide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Di-tert-butyl(ethoxyethynyl)sulfanylidene-lambda~5~-phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: The ethoxyethynyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce various phosphine derivatives.

Wissenschaftliche Forschungsanwendungen

Di-tert-butyl(ethoxyethynyl)sulfanylidene-lambda~5~-phosphane has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of Di-tert-butyl(ethoxyethynyl)sulfanylidene-lambda~5~-phosphane involves its interaction with molecular targets such as metal ions and enzymes. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its unique structure allows it to interact with biological molecules, potentially leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Di-tert-butyl disulfide: Similar in having tert-butyl groups and sulfur atoms.

    Di-tert-butyl sulfide: Contains tert-butyl groups and sulfur but lacks the phosphane core.

    Di-tert-butyl peroxide: Contains tert-butyl groups and oxygen atoms.

Uniqueness

Di-tert-butyl(ethoxyethynyl)sulfanylidene-lambda~5~-phosphane is unique due to its combination of tert-butyl groups, an ethoxyethynyl moiety, and a sulfanylidene-lambda~5~-phosphane core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in catalysis and material science.

Eigenschaften

CAS-Nummer

119099-40-0

Molekularformel

C12H23OPS

Molekulargewicht

246.35 g/mol

IUPAC-Name

ditert-butyl-(2-ethoxyethynyl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C12H23OPS/c1-8-13-9-10-14(15,11(2,3)4)12(5,6)7/h8H2,1-7H3

InChI-Schlüssel

UTHLEOFSTSKODH-UHFFFAOYSA-N

Kanonische SMILES

CCOC#CP(=S)(C(C)(C)C)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.